BenchChemオンラインストアへようこそ!

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide

BTK inhibition Kinase inhibitor Piperazinyl-pyrimidine pharmacophore

This compound is a structurally unique piperazinyl-pyrimidine sulfonamide with a BTK IC50 of 1 nM, CNS MPO-favorable profile (XLogP3=4.0, TPSA=86.8 Ų), and a specific 4-phenylpiperazine substitution pattern that differentiates it from dimethylamino, pyrrolidinyl, and morpholinyl analogs. The naphthalene-2-sulfonamide group enhances target binding lipophilicity versus methanesulfonamide congeners. Ideal for BTK inhibitor development, kinase selectivity profiling, and CNS-targeted drug discovery. Verify batch-specific purity and characterization data with your supplier.

Molecular Formula C24H23N5O2S
Molecular Weight 445.54
CAS No. 1428355-58-1
Cat. No. B2873775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide
CAS1428355-58-1
Molecular FormulaC24H23N5O2S
Molecular Weight445.54
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H23N5O2S/c30-32(31,23-11-10-19-6-4-5-7-20(19)16-23)27-21-17-25-24(26-18-21)29-14-12-28(13-15-29)22-8-2-1-3-9-22/h1-11,16-18,27H,12-15H2
InChIKeyNVLRGKMQTCMNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide (CAS 1428355-58-1): Structural Profile and Research-Grade Identity


N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide (CAS 1428355-58-1) is a synthetic sulfonamide derivative that integrates three pharmacophoric elements: a 4-phenylpiperazine moiety, a central pyrimidine core, and a naphthalene-2-sulfonamide group [1]. With a molecular weight of 445.5 g/mol, XLogP3 of 4, and a topological polar surface area (TPSA) of 86.8 Ų, the compound occupies physicochemical space consistent with CNS-permeable small molecules [1]. It belongs to a broader class of piperazinyl-pyrimidine sulfonamides that have been investigated as kinase inhibitors, CCR4 antagonists, and acetylcholinesterase modulators [2][3]. This compound is primarily available as a research-grade intermediate or screening tool, and users should verify batch-specific purity and characterization data from their supplier.

Why N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide Cannot Be Replaced by Generic Analogs


Within the piperazinyl-pyrimidine sulfonamide chemotype, small structural perturbations produce large differences in target engagement, selectivity, and physicochemical behavior. The 4-phenylpiperazine substituent on the pyrimidine 2-position distinguishes this compound from analogs bearing dimethylamino (CAS 1421472-33-4), pyrrolidinyl, or morpholinyl groups, each of which alters basicity, hydrogen-bonding capacity, and conformational flexibility in ways that are not functionally interchangeable [1]. The naphthalene-2-sulfonamide at the 5-position further differentiates it from methanesulfonamide or other aryl sulfonamide congeners, modulating lipophilicity (XLogP3 = 4 vs. ~2 for the methanesulfonamide analog) and steric bulk at the target binding site . Procurement decisions must account for these precise structural differences, as generic substitution within this class cannot guarantee equivalent biochemical or cellular activity profiles.

Quantitative Differentiation Evidence for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide vs. Closest Analogs


BTK Inhibition Potency: Target Compound IC50 of 1 nM vs. Class Benchmark

The target compound has been reported to inhibit Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM, as documented in BindingDB from patent US20240083900, Example 99 [1]. This potency is comparable to clinical-stage BTK inhibitors within the piperazinyl-pyrimidine class, although direct head-to-head data for this specific compound against approved BTK inhibitors (e.g., ibrutinib, IC50 ~0.5 nM) has not been published. The 4-phenylpiperazine-pyrimidine-naphthalene-2-sulfonamide architecture appears to support high-affinity BTK engagement, but selectivity data across the kinome remain unavailable.

BTK inhibition Kinase inhibitor Piperazinyl-pyrimidine pharmacophore

Lipophilicity Differentiation: XLogP3 4.0 vs. Dimethylamino Analog XLogP3 ~2.5

The target compound exhibits an XLogP3 of 4.0 (PubChem computed), reflecting the contribution of the hydrophobic naphthalene-2-sulfonamide and 4-phenylpiperazine moieties [1]. In contrast, the closest structural analog, N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide (CAS 1421472-33-4; MW 316.4), has a predicted XLogP3 of approximately 2.5–3.0, due to the smaller, more polar dimethylamino substituent [2]. The ~1.0–1.5 log unit difference translates to an approximately 10- to 30-fold difference in predicted octanol-water partition coefficient, which significantly impacts membrane permeability, CNS penetration potential, and plasma protein binding.

Lipophilicity Physicochemical properties CNS drug-likeness

TPSA and CNS Drug-Likeness: 86.8 Ų vs. Class Comparators

The target compound has a computed topological polar surface area (TPSA) of 86.8 Ų [1], which falls within the favorable range (TPSA < 90 Ų) for oral CNS drug candidates as defined by CNS MPO scoring systems [2]. This differentiates it from analogs such as N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide (predicted TPSA ~100–105 Ų due to the morpholine oxygen), which may face greater BBB penetration barriers. Combined with XLogP3 = 4.0 and MW = 445.5, the target compound achieves a CNS MPO score of approximately 4.0–4.5 (out of 6), placing it in the 'desirable' range for CNS drug-likeness.

TPSA CNS multiparameter optimization Blood-brain barrier permeability

Piperazinyl-Pyrimidine Scaffold: Kinase Inhibition Profile vs. Alternative Heterocyclic Cores

The piperazinyl-pyrimidine scaffold present in the target compound is a privileged kinase inhibitor pharmacophore with demonstrated activity across multiple kinase families. Related piperazinyl-pyrimidine sulfonamides have shown potent inhibition of JAK2 (TG101209: IC50 = 6 nM), FLT3 (IC50 = 25 nM), RET (IC50 = 17 nM), S6K1 (PF-4708671: Ki = 20 nM), and AXL (TP-0903: IC50 = 27 nM) [1]. The target compound, with its unique 4-phenylpiperazine and naphthalene-2-sulfonamide substitution pattern, extends this scaffold into underexplored chemical space, offering potential for novel selectivity profiles distinct from established piperazinyl-pyrimidine kinase inhibitors.

Kinase inhibitor scaffold Piperazinyl-pyrimidine Structure-activity relationship

Molecular Complexity and Synthetic Tractability vs. Simpler Naphthalene-2-Sulfonamide Analogs

With a complexity score of 692 (PubChem computed), a heavy atom count of 32, and 5 rotatable bonds, the target compound is substantially more complex than the dimethylamino analog (CAS 1421472-33-4; heavy atom count ~22) [1]. This higher complexity provides additional vectors for structure-activity relationship (SAR) exploration and may confer greater target selectivity, but it also increases synthetic cost and may reduce aqueous solubility. The compound contains one hydrogen bond donor (sulfonamide NH) and seven hydrogen bond acceptors, creating a balanced H-bond profile suitable for target binding while maintaining some degree of membrane permeability.

Molecular complexity Synthetic intermediate Derivatization potential

Naphthalene-2-Sulfonamide vs. Methanesulfonamide: Impact on Predicted Binding Affinity and Metabolic Stability

The naphthalene-2-sulfonamide group in the target compound provides a large, planar aromatic surface that can engage in π-π stacking and hydrophobic interactions within enzyme binding pockets, potentially enhancing affinity compared to smaller sulfonamide substituents. The methanesulfonamide analog, N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide, has been reported as an acetylcholinesterase (AChE) inhibitor , but lacks the extended aromatic surface of the naphthalene group. While direct comparative affinity data for the same target are unavailable, the naphthalene-2-sulfonamide moiety may also influence metabolic stability differently, as naphthalene-containing compounds can undergo CYP-mediated epoxidation and subsequent glutathione conjugation [1].

Sulfonamide SAR Aryl sulfonamide Metabolic stability

Recommended Application Scenarios for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide Based on Available Evidence


BTK-Focused Kinase Inhibitor Screening and Lead Optimization

The reported BTK IC50 of 1 nM [1] positions this compound as a potential starting point for BTK inhibitor development programs. Users procuring this compound for kinase panel screening should request comprehensive selectivity profiling data (e.g., against a panel of 50–100 kinases) to assess its differentiation from established BTK inhibitors. The piperazinyl-pyrimidine scaffold has demonstrated activity across JAK, FLT3, RET, and AXL kinases within the class, suggesting that selectivity cannot be assumed without experimental verification.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and TPSA

With XLogP3 = 4.0 and TPSA = 86.8 Ų, this compound achieves a favorable CNS MPO profile [1], making it suitable for CNS-targeted discovery programs—particularly those focused on neurodegenerative conditions where piperazinyl-pyrimidine derivatives have shown preclinical promise. The 4-phenylpiperazine moiety is a recognized CNS pharmacophore, and this specific substitution pattern may offer advantages in receptor-binding assays over simpler amino-substituted pyrimidine analogs. Users should confirm experimental logD, PAMPA-BBB permeability, and brain-to-plasma ratio data before advancing to in vivo studies.

Structure-Activity Relationship (SAR) Studies on Naphthalene-2-Sulfonamide Derivatives

This compound serves as a key intermediate for SAR exploration within the naphthalene-2-sulfonamide chemotype. Its modular structure allows systematic variation at three positions: (i) the 4-phenylpiperazine group (amine substituent SAR), (ii) the pyrimidine core (heterocycle SAR), and (iii) the naphthalene-2-sulfonamide group (sulfonamide SAR). Comparative studies against the dimethylamino, pyrrolidinyl, and morpholinyl analogs can map the contribution of the 4-phenylpiperazine group to target affinity, selectivity, and physicochemical properties. The compound's defined synthetic route [2] facilitates reproducible procurement for multi-parameter optimization campaigns.

Acetylcholinesterase and Neurotransmitter Receptor Modulation Studies

Based on class-level evidence—where the methanesulfonamide analog of this compound has been reported as an acetylcholinesterase (AChE) inhibitor and naphthalene-sulfonamide piperazine derivatives have shown affinity at 5-HT2A and 5-HT6 receptors [1][2]—this compound may be relevant for neuropharmacology research programs. However, target engagement at AChE, serotonin receptors, or dopamine receptors has not been directly demonstrated for this specific compound. Users should commission appropriate in vitro binding and functional assays to validate target engagement before committing to larger-scale procurement.

Quote Request

Request a Quote for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.